![molecular formula C9H15ClN4 B15243764 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triazol-1-yl)-8-azabicyclo[321]octane;hydrochloride is a compound that features a triazole ring attached to an azabicyclooctane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the cycloaddition of alkyl azides onto enol ethers under solventless conditions . This method allows for the formation of the triazole ring, which is a key feature of the compound. The reaction can be scaled up and is efficient in producing the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to facilitate the reaction between N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and various amines . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the azabicyclooctane structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dibromisocyanuric acid and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives and modified azabicyclooctane structures, which can have different chemical and physical properties.
Applications De Recherche Scientifique
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific properties, such as high thermal stability and unique electronic characteristics
Mécanisme D'action
The mechanism of action of 3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The azabicyclooctane structure provides additional binding sites and can influence the overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives and azabicyclooctane structures, such as:
- 3-Nitro-1,2,4-triazol-5-one (NTO)
- 1,2,3-Triazole derivatives
Uniqueness
3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to its combination of the triazole ring and the azabicyclooctane structure.
Propriétés
Formule moléculaire |
C9H15ClN4 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13;/h3-4,7-9,11H,1-2,5-6H2;1H |
Clé InChI |
IJANANHGZDKOEV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2)N3C=CN=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)

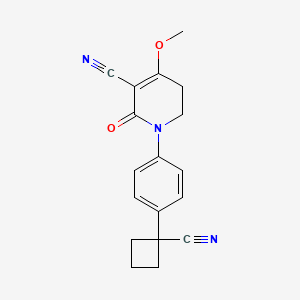

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
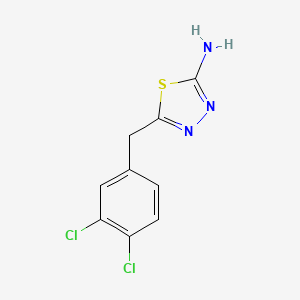
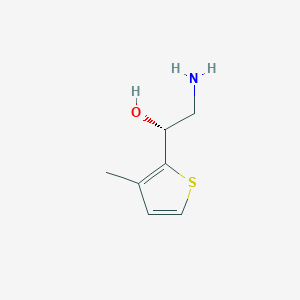
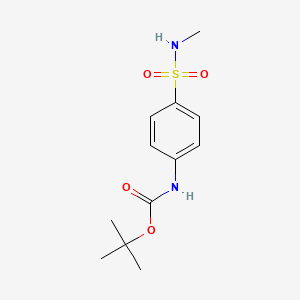
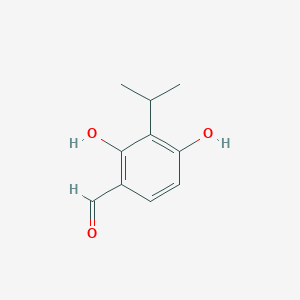
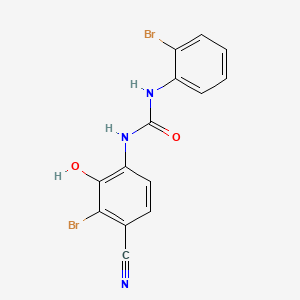
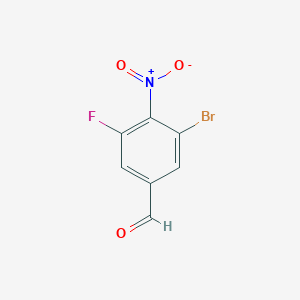
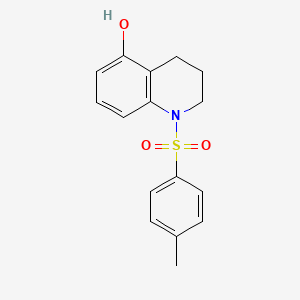
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
